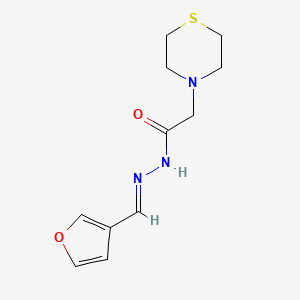
N'-(3-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide
Descripción general
Descripción
N'-(3-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide, also known as FTAH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a hydrazone derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mecanismo De Acción
The mechanism of action of N'-(3-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide is not fully understood, but it has been suggested that it may act by inhibiting the production of reactive oxygen species (ROS) and by modulating the activity of various enzymes involved in inflammation and tumor growth. N'-(3-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N'-(3-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 and to reduce the levels of ROS in cells. N'-(3-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has also been shown to induce apoptosis in tumor cells and to inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(3-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide is its potential use as a therapeutic agent in various diseases. It has also been shown to possess low toxicity and good stability under different conditions. However, one of the limitations of N'-(3-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on N'-(3-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of N'-(3-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, the study of the molecular targets and signaling pathways involved in N'-(3-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide's mechanism of action can provide insights into its therapeutic potential and help in the development of more effective drugs.
Aplicaciones Científicas De Investigación
N'-(3-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been extensively studied for its potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties. N'-(3-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[(E)-furan-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c15-11(8-14-2-5-17-6-3-14)13-12-7-10-1-4-16-9-10/h1,4,7,9H,2-3,5-6,8H2,(H,13,15)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIILCDVJWQDHX-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-furan-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3836461.png)
![N-(4-{5-[(2-thienylcarbonyl)amino]-1,3-benzoxazol-2-yl}phenyl)-2-thiophenecarboxamide](/img/structure/B3836463.png)
![4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]isoleucinate](/img/structure/B3836481.png)
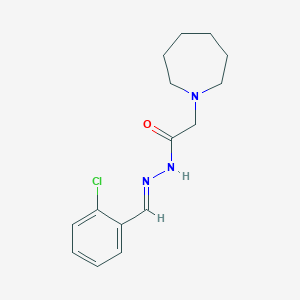
![4-methyl-7-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B3836501.png)
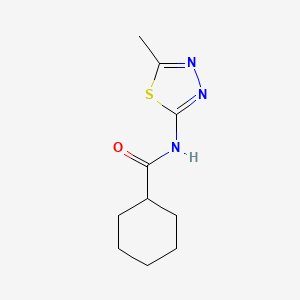
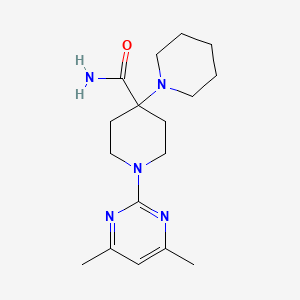

![4-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]benzoic acid](/img/structure/B3836528.png)
![7-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3836530.png)
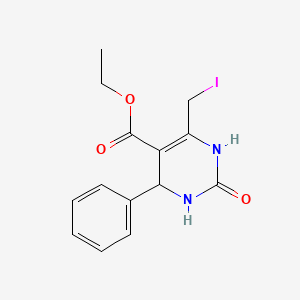

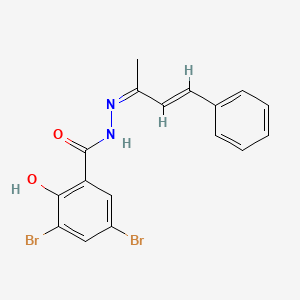
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B3836563.png)